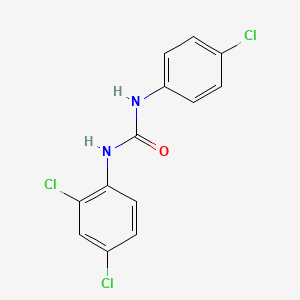

N-(4-chlorophenyl)-N'-(2,4-dichlorophenyl)urea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-N'-(2,4-dichlorophenyl)urea involves the hydrolysis of p-chlorophenyl isocyanate in acetone with water added dropwise under constant stirring. This process, maintained at reflux temperature for 1 hour, yields the compound with high efficiency, as demonstrated by a study which achieved a 93% yield through this new technology for synthesis (Zhu Hui, 2007).

Molecular Structure Analysis

The molecular structure of derivatives of N-(4-chlorophenyl)-N'-(2,4-dichlorophenyl)urea has been studied extensively. For example, a specific derivative shows that the phenyl ring is almost coplanar with the urea group, indicating a stable molecular conformation facilitated by intramolecular N—H⋯O hydrogen bonds. These bonds link the molecules into centrosymmetric dimers, revealing insights into the compound's structural behavior (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea is used as a chlorinating agent in the N-chlorination of various protected amino esters, amides, and peptides, demonstrating the compound's reactivity and versatility in chemical transformations. The process occurs rapidly under mild conditions with quantitative yields, highlighting its efficiency in chemical reactions (M. Sathe et al., 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and conformation, are crucial for understanding the behavior of N-(4-chlorophenyl)-N'-(2,4-dichlorophenyl)urea derivatives. Studies have revealed detailed insights into the crystal packing formed by intermolecular N—H—O hydrogen bonds and specific interactions like F⋯F, indicating the significance of molecular geometry on the physical stability and interactions of these compounds (Shengjiao Yan et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties of N-(4-chlorophenyl)-N'-(2,4-dichlorophenyl)urea and its derivatives include the study of their biological activities. For instance, certain derivatives have shown promising antimycobacterial activities against Mycobacterium tuberculosis, suggesting potential therapeutic applications. These studies highlight the importance of chemical modifications in enhancing biological efficacy (A. Scozzafava et al., 2001).

Applications De Recherche Scientifique

Environmental Impact and Detection

Triclocarban, or N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, is extensively used as an antibacterial additive in personal care products. Its widespread application has prompted concerns about environmental contamination, particularly in aquatic ecosystems. Halden and Paull (2004) developed a sensitive method for detecting triclocarban in aquatic environments using liquid chromatography electrospray ionization mass spectrometry. Their findings indicate that triclocarban is a frequent but underreported contaminant in water resources, with concentrations detected up to 6750 ng/L in wastewater. This underscores the need for ongoing monitoring and evaluation of triclocarban's environmental fate and behavior (Halden & Paull, 2004).

Chemical and Biological Applications

N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been identified as an efficient reagent for N-chlorination of various compounds, demonstrating its utility in synthetic chemistry. Sathe et al. (2007) reported that CC-2 facilitates rapid transformations under mild conditions with quantitative yields, highlighting its potential in the synthesis of chlorinated amino esters, amides, and peptides (Sathe, Karade, & Kaushik, 2007).

Insecticidal Activity

A novel class of insecticides, including 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea, demonstrates an unprecedented mode of action by interfering with cuticle deposition. Mulder and Gijswijt (1973) have shown that these compounds cause insects to fail to molt or pupate, leading to their death. This suggests a potential avenue for developing safer insecticides with minimal mammalian toxicity (Mulder & Gijswijt, 1973).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-6-3-9(15)7-11(12)16/h1-7H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBLKCGLVZNWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352415 | |

| Record name | ST027791 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea | |

CAS RN |

82200-77-9 | |

| Record name | N-(4-Chlorophenyl)-N′-(2,4-dichlorophenyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST027791 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82200-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)